molecular formula C6Br2N2S B8196326 2,5-Dibromothiophene-3,4-dicarbonitrile

2,5-Dibromothiophene-3,4-dicarbonitrile

Cat. No.: B8196326
M. Wt: 291.95 g/mol
InChI Key: TUSNKPAYLNZNIL-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3,4-dicarbonitrile is a heterocyclic compound with the molecular formula C6Br2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two cyano groups attached to the thiophene ring, making it a valuable building block in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromothiophene-3,4-dicarbonitrile typically involves the bromination of 3,4-dicyanothiophene. One common method includes the following steps :

    Starting Material: 3,4-dicyanothiophene.

    Reagents: Lithium diisopropylamide (LDA) and bromine.

    Solvent: Dry tetrahydrofuran (THF).

    Conditions: The reaction is carried out under an inert atmosphere (argon) at low temperatures (-78°C to -50°C).

    Procedure: A solution of 3,4-dicyanothiophene in dry THF is cooled to -78°C, and LDA is added dropwise. After stirring for 15 minutes, bromine is added slowly. The reaction mixture is then stirred for 2 hours, quenched with a saturated aqueous solution of ammonium chloride, and extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and evaporated to dryness.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromothiophene-3,4-dicarbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.

    Materials Science: Used in the development of organic semiconductors, conductive polymers, and other advanced materials.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules.

    Chemical Biology: Utilized in the design of molecular probes and sensors.

Mechanism of Action

The mechanism of action of 2,5-Dibromothiophene-3,4-dicarbonitrile largely depends on its application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the thiophene ring. This dual nature facilitates various substitution and coupling reactions. In materials science, its incorporation into polymers and other materials can modulate electronic properties, such as conductivity and bandgap .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromothiophene-3,4-dicarbonitrile is unique due to the presence of both bromine and cyano groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and advanced materials, where precise control over electronic properties is required .

Properties

IUPAC Name

2,5-dibromothiophene-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N2S/c7-5-3(1-9)4(2-10)6(8)11-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNKPAYLNZNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=C1C#N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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